(3-(1H-Indol-6-yl)phenyl)methanol
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Overview
Description
(3-(1H-Indol-6-yl)phenyl)methanol is an organic compound that features an indole moiety attached to a phenylmethanol group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-6-yl)phenyl)methanol typically involves the reaction of indole derivatives with benzaldehyde derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(3-(1H-Indol-6-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3-(1H-Indol-6-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(1H-Indol-3-yl)methanol: Another indole derivative with similar biological activities.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Uniqueness: (3-(1H-Indol-6-yl)phenyl)methanol stands out due to its specific substitution pattern, which can lead to unique biological activities and applications compared to other indole derivatives .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[3-(1H-indol-6-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-11-2-1-3-13(8-11)14-5-4-12-6-7-16-15(12)9-14/h1-9,16-17H,10H2 |
InChI Key |
BKTPBAKVEIXATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CN3)CO |
Origin of Product |
United States |
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